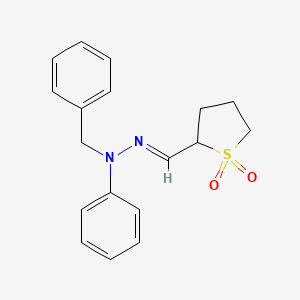![molecular formula C21H22ClNO2 B6059180 1-(3-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6059180.png)
1-(3-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}phenyl)ethanone, commonly known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component found in cannabis. However, unlike THC, WIN 55,212-2 is a full agonist of both CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system and developing new therapies.
Mechanism of Action
WIN 55,212-2 acts as a full agonist of both CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are found throughout the body and play a role in regulating various physiological processes, including pain, inflammation, and mood. When WIN 55,212-2 binds to these receptors, it activates a signaling cascade that can lead to the release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
WIN 55,212-2 has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, protecting against oxidative stress, and modulating immune function. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using WIN 55,212-2 in lab experiments is its high potency and selectivity for CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system in a more precise and controlled manner. However, one limitation is that WIN 55,212-2 can produce a range of effects depending on the dose and route of administration, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on WIN 55,212-2. One area of interest is its potential as a treatment for addiction, particularly for opioid addiction. Another potential direction is the development of new analogs or derivatives of WIN 55,212-2 with improved potency, selectivity, and therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying its therapeutic effects and potential side effects.
Synthesis Methods
The synthesis of WIN 55,212-2 involves several steps, starting with the reaction of 3-(3-chlorobenzoyl)-1-piperidinylmethanol with 1-(2-bromoethyl)benzene. The resulting intermediate is then reacted with lithium diisopropylamide (LDA) to form the final product. This method has been optimized to produce high yields of pure WIN 55,212-2.
Scientific Research Applications
WIN 55,212-2 has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and neuroprotective agent. It has also been investigated for its potential as a treatment for addiction, anxiety, and depression. Research has shown that WIN 55,212-2 can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
properties
IUPAC Name |
1-[3-[[3-(3-chlorobenzoyl)piperidin-1-yl]methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2/c1-15(24)17-6-2-5-16(11-17)13-23-10-4-8-19(14-23)21(25)18-7-3-9-20(22)12-18/h2-3,5-7,9,11-12,19H,4,8,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFXHEYHXDZHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[3-(3-Chlorobenzoyl)-1-piperidinyl]methyl}phenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6059123.png)
![6-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B6059130.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6059140.png)
![3-{[(1H-benzimidazol-2-ylmethyl)(methyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6059148.png)
![1-[1-(2,3-dimethylbenzoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6059156.png)
![5-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B6059162.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6059165.png)
![N-(2-{[3-(5-chloro-2-methoxybenzoyl)-1-piperidinyl]methyl}-6-quinolinyl)acetamide](/img/structure/B6059170.png)
![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6059175.png)
![N-[2-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B6059189.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6059194.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)propanamide](/img/structure/B6059202.png)
![phenyl(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinyl)methanone](/img/structure/B6059207.png)